Prenol-d6
Overview
Description
Prenol and its derivatives, including isotopically labeled versions like "Prenol-d6," are significant in various chemical and biochemical contexts. These compounds are foundational in the synthesis of complex molecules, including vitamins and pharmaceuticals. They play a critical role in understanding molecular interactions and reaction mechanisms, especially in the context of vitamin D synthesis and analogues.
Synthesis Analysis
The synthesis of complex carbocyclic systems related to vitamin D3 involves strategies like enol alkylation, ketone allylation, ring-closing metathesis (RCM), and Heck cyclization. These methods contribute to the stereoselective synthesis of compounds with carbon frameworks mimicking the transition structure of previtamin D3 to vitamin D3 isomerization (E. Codesido, J. Rodríguez, L. Castedo, & J. Granja, 2002). Another approach involves tandem ring-closing metathesis of dienynes, providing access to linearly fused tricarbocyclic systems (E. Codesido, L. Castedo, & J. Granja, 2001).
Molecular Structure Analysis
Studies on the molecular structure of vitamin D analogues reveal insights into the spatial arrangement of atoms and the implications for biological activity. The design and synthesis of these analogues consider factors like catabolism inhibition and the use of steroidal chirons for stereocontrolled synthesis (G. Posner & M. Kahraman, 2003).
Chemical Reactions and Properties
The reactivity and properties of prenol derivatives in chemical reactions have been explored in various studies. For example, the direct catalytic prenylation of ketones using prenol, facilitated by a ruthenium pincer catalyst and a base, highlights the compound's versatility in forming C-C bonds with H2O as the only byproduct (Raman Vijaya Sankar, Deepsagar Manikpuri, & C. Gunanathan, 2022).
Physical Properties Analysis
The physical properties of compounds structurally related to Prenol-d6, such as double perovskite oxides, have been synthesized and analyzed. These studies, focusing on dielectric relaxation, conductivity, and electronic structures, contribute to understanding the material properties that may influence the behavior of prenol derivatives (Sadhan Chanda, S. Saha, Alo Dutta, & T. Sinha, 2015).
Chemical Properties Analysis
The exploration of vitamin D analogues has led to the identification of new synthetic pathways and the understanding of their chemical behavior. These analogues are used in various applications, including as probes in molecular biology and as drug candidates for treating human diseases. The synthesis approach often involves considering the inhibition of catabolism and employing steroidal chirons (G. Posner & M. Kahraman, 2003).
Scientific Research Applications
Vitamin D and Athletic Performance
Research suggests that vitamin D, through its active form calcitriol, may influence athletic performance by affecting muscle and nerve tissue. Increased levels of vitamin D lead to higher intracellular levels of calcitriol in various human tissues, including muscle, potentially improving athletic performance and physical function (Cannell et al., 2009).
Nitrogen Isotope Composition in Sedimentary Rocks
The study of nitrogen isotope compositions in sedimentary rocks (d(15)N(sed)) provides insights into the Precambrian N-biogeochemical cycle. This research identifies the challenges in analyzing nitrogen isotopes in ancient sedimentary rocks and suggests a framework for interpreting these data, highlighting the complexity of the d(15)N(sed) proxy (Ader et al., 2016).
Resveratrol in Diabetes and Diabetic Complications
Resveratrol, a polyphenol phytoalexin, shows promise in controlling blood sugar levels and combating diabetes and its complications. Its multiple actions on cellular functions suggest its potential as a treatment for diabetes and related complications (Huang et al., 2020).
Digital PCR in Molecular Diagnostics
Digital PCR (dPCR) offers advantages in detecting rare mutations and quantifying nucleic acids with higher sensitivity and reproducibility compared to qPCR. This technology could improve diagnostic, prognostic, and predictive tests, highlighting the importance of understanding associated errors and the potential for clinical applications (Huggett et al., 2015).
Carotenoids in Diabetes Treatment
Carotenoids demonstrate protective effects against diabetes mellitus (DM) and its long-term consequences. They enhance insulin sensitivity and protect against various DM complications, suggesting a significant role in DM treatment (Roohbakhsh et al., 2017).
Safety And Hazards
Prenol-d6 is classified as dangerous according to Directive 1999/45/EC and its amendments . It is harmful by inhalation and in contact with skin, and it may cause respiratory irritation, drowsiness, or dizziness . It is suspected of causing genetic defects and causes damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin, or if inhaled .
Future Directions
Prenol-d6 holds immense potential in scientific research. It is also identified as an interesting and unusual oxygenated biofuel blendstock for use in spark ignition engines primarily because it exhibits a novel “octane hyperboosting” effect when blended with gasoline mixtures . Provided that prenol can be produced in large scale from bioresources, this work would enable the sustainable production of isoprene, in good yield, and with very high selectivity .
properties
IUPAC Name |
4,4,4-trideuterio-3-(trideuteriomethyl)but-2-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-5(2)3-4-6/h3,6H,4H2,1-2H3/i1D3,2D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUAYTHWZCLXAN-WFGJKAKNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=CCO)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80482648 | |
Record name | Prenol-d6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80482648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Prenol-d6 | |
CAS RN |
53439-16-0 | |
Record name | Prenol-d6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80482648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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